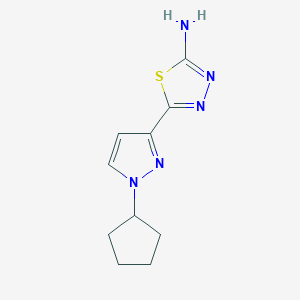

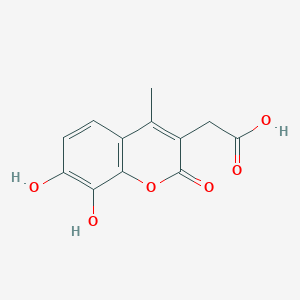

![molecular formula C18H15NO3 B2514421 N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide CAS No. 198329-82-7](/img/structure/B2514421.png)

N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored through different chemical reactions and conditions. For instance, the hydroformylation of N-(2-propenyl)-β-lactams catalyzed by rhodium was used as a key step in producing functionalized N-[4-(2-oxoazetidin-1-yl)but-1-enyl]acetamides . Another approach involved the solid-state synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives using microwave-promoted condensation . Additionally, the Dakin-West reaction was employed to create β-acetamido ketone derivatives, which were designed as α-glucosidase inhibitors . These methods highlight the versatility of synthetic strategies in acetamide chemistry.

Molecular Structure Analysis

The molecular structures of the synthesized acetamide derivatives were elucidated using various spectroscopic techniques. X-ray single-crystal diffraction was used to verify the structures of certain derivatives . NMR spectroscopy (1H, 13C, and 19F), IR, and mass spectrometry were also employed to confirm the chemical structures of the synthesized compounds . These analyses provided detailed insights into the molecular configurations and the influence of substituents on the acetamide backbone.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives has been explored through various reactions. For example, the transsilylation of N-(2-hydroxyphenyl)acetamide led to the formation of benzoxazasilines . The click chemistry approach was utilized to synthesize a library of heterocyclic acetamide derivatives with potential biological activity . These studies demonstrate the chemical versatility of acetamide derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives were investigated through spectroscopic and computational methods. Vibrational spectroscopy, including FTIR and FT-Raman, along with quantum chemical calculations, provided insights into the vibrational characteristics and the influence of substituents on the properties of the compounds . The crystal structures of some derivatives revealed intermolecular and intramolecular interactions that could affect their physical properties and reactivity .

Biological Activity and Case Studies

Several of the synthesized acetamide derivatives were evaluated for their biological activities. Antimicrobial activity was assessed against bacterial and fungal species, with some compounds showing selective inhibitory effects . Anticancer potential was also investigated through in silico modeling studies targeting the VEGFr receptor . The inhibitory activity of synthesized β-acetamido ketone derivatives against α-glucosidase was studied, with some compounds showing significant inhibition, which could be beneficial for antidiabetic therapy . These studies provide a foundation for the development of acetamide derivatives as therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Comparative Metabolism of Chloroacetamide Herbicides

This study investigates the metabolism of chloroacetamide herbicides, like acetochlor, and their metabolic pathways in human and rat liver microsomes. Although it doesn't directly address "N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide," understanding the metabolic pathways of structurally related compounds could inform potential biotransformation processes for this compound in biological systems (Coleman et al., 2000).

Chemoselective Acetylation for Antimalarial Drugs

Research on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide for antimalarial drug synthesis might provide insights into synthetic pathways that could be relevant for modifying "N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide" for potential therapeutic applications (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

The study on novel Co(II) and Cu(II) coordination complexes with pyrazole-acetamide derivatives, including antioxidant activity analysis, suggests potential avenues for exploring the coordination chemistry of "N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide" and its derivatives for biomedical applications (Chkirate et al., 2019).

Synthesis and Evaluation of Bioactive Compounds

Another area of interest is the synthesis and antimicrobial evaluation of derivatives with structures similar to the target compound. This research area could provide insights into the methods for synthesizing and evaluating the bioactivity of "N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide" (Gul et al., 2017).

Eigenschaften

IUPAC Name |

N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-3-5-13(6-4-11)18-10-16(21)15-9-14(19-12(2)20)7-8-17(15)22-18/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBJJIMYXIDSJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

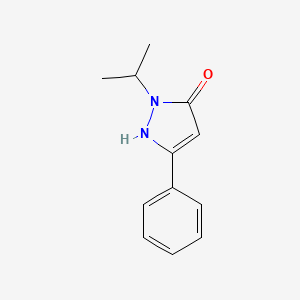

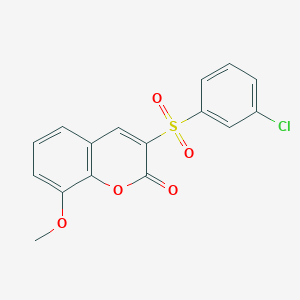

![3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B2514340.png)

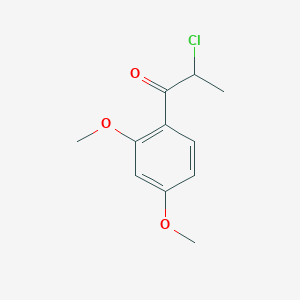

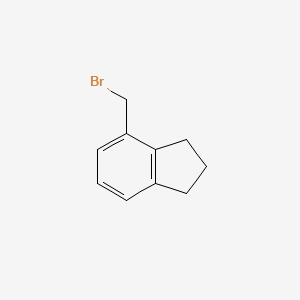

![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)

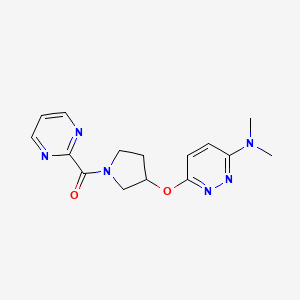

![6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B2514350.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)

![(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514358.png)

![1-Benzofuran-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2514359.png)

![[[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate](/img/structure/B2514361.png)